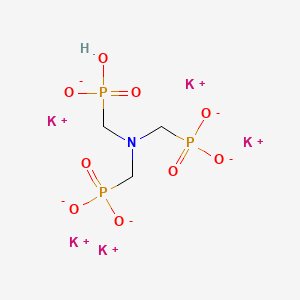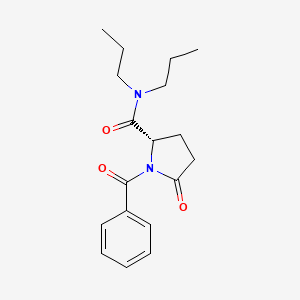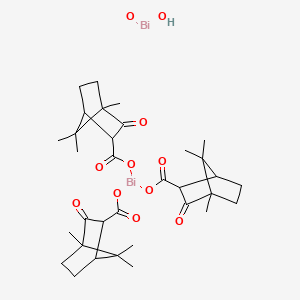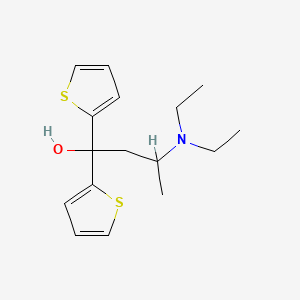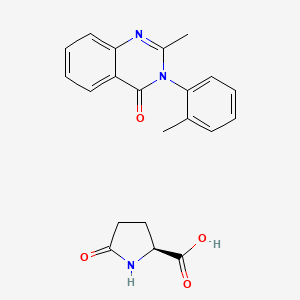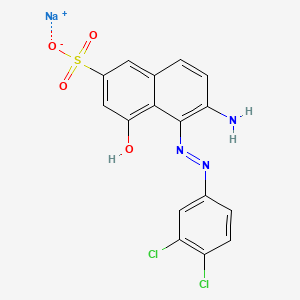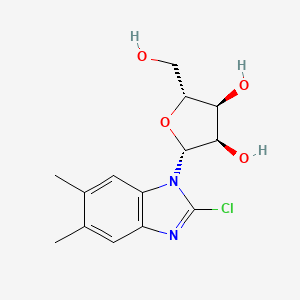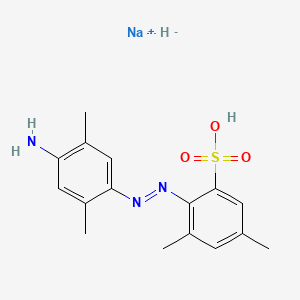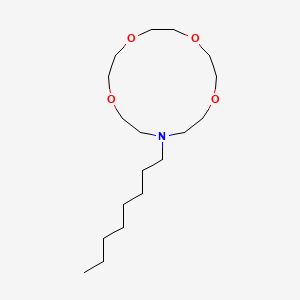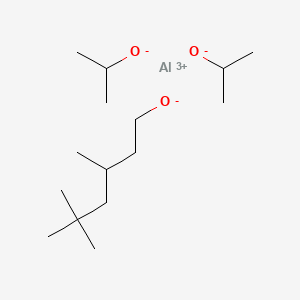
Bis(propan-2-olato)(3,5,5-trimethylhexan-1-olato)aluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(propan-2-olato)(3,5,5-trimethylhexan-1-olato)aluminium is a chemical compound with the molecular formula C15H33AlO3 It is an organoaluminum compound that features two propan-2-olato ligands and one 3,5,5-trimethylhexan-1-olato ligand coordinated to an aluminum center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(propan-2-olato)(3,5,5-trimethylhexan-1-olato)aluminium typically involves the reaction of aluminum alkoxides with the corresponding alcohols. One common method is to react aluminum isopropoxide with 3,5,5-trimethylhexanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the aluminum compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving distillation or recrystallization steps to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(propan-2-olato)(3,5,5-trimethylhexan-1-olato)aluminium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and the corresponding ketones or aldehydes.
Reduction: It can be reduced to form aluminum hydrides and the corresponding alcohols.
Substitution: The alkoxo ligands can be substituted with other ligands, such as halides or other alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Aluminum oxide and ketones or aldehydes.
Reduction: Aluminum hydrides and alcohols.
Substitution: Aluminum halides and new alkoxo compounds.
Scientific Research Applications
Bis(propan-2-olato)(3,5,5-trimethylhexan-1-olato)aluminium has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoaluminum compounds and as a catalyst in various organic reactions.
Biology: The compound can be used in the study of aluminum’s biological effects and interactions with biomolecules.
Medicine: Research into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of advanced materials, such as coatings and polymers, due to its ability to form stable complexes with other compounds.
Mechanism of Action
The mechanism by which bis(propan-2-olato)(3,5,5-trimethylhexan-1-olato)aluminium exerts its effects involves the coordination of the aluminum center with various ligands. This coordination can influence the reactivity and stability of the compound, making it useful in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.
Comparison with Similar Compounds
Similar Compounds
Aluminum isopropoxide: Similar in structure but lacks the 3,5,5-trimethylhexan-1-olato ligand.
Aluminum sec-butoxide: Another organoaluminum compound with different alkoxo ligands.
Aluminum tert-butoxide: Features tert-butoxy ligands instead of propan-2-olato and 3,5,5-trimethylhexan-1-olato ligands.
Uniqueness
Bis(propan-2-olato)(3,5,5-trimethylhexan-1-olato)aluminium is unique due to the presence of the bulky 3,5,5-trimethylhexan-1-olato ligand, which can influence its reactivity and stability. This makes it particularly useful in applications where steric hindrance and specific ligand effects are important.
Properties
CAS No. |
95873-52-2 |
|---|---|
Molecular Formula |
C15H33AlO3 |
Molecular Weight |
288.40 g/mol |
IUPAC Name |
aluminum;propan-2-olate;3,5,5-trimethylhexan-1-olate |
InChI |
InChI=1S/C9H19O.2C3H7O.Al/c1-8(5-6-10)7-9(2,3)4;2*1-3(2)4;/h8H,5-7H2,1-4H3;2*3H,1-2H3;/q3*-1;+3 |
InChI Key |
RTXVDJYPHQIQTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(CC[O-])CC(C)(C)C.[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



